1-(7-Hydroxyindolin-1-YL)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(7-hydroxy-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-7(12)11-6-5-8-3-2-4-9(13)10(8)11/h2-4,13H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDWNMWTHCDVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00559361 | |
| Record name | 1-(7-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4770-36-9 | |
| Record name | 1-(7-Hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00559361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 7 Hydroxyindolin 1 Yl Ethanone
Direct Synthesis Approaches to 1-(7-Hydroxyindolin-1-YL)ethanone
Direct, one-pot synthesis of this compound from simple starting materials is not prominently featured in the scientific literature. Such direct approaches are often challenging due to the need for precise control over regioselectivity and functional group compatibility. The prevailing strategies involve a more modular, stepwise approach. This typically includes the synthesis and isolation of a 7-hydroxyindoline precursor, which is then N-acetylated in a separate step to yield the final product. This stepwise methodology allows for greater control and purification of intermediates, ensuring the final product's structural integrity.
Precursor-Based Synthesis of Hydroxyindoline Core Structures
The foundational step in synthesizing this compound is the construction of the 7-hydroxyindoline ring system. Various precursors and synthetic routes have been developed to create this and structurally related hydroxyindoline cores.
The synthesis of hydroxyindolines can be achieved through the hydroxylation of a pre-formed dihydroindole (indoline) ring. This involves the electrophilic substitution or oxidation of the benzene (B151609) portion of the molecule. While methods for the synthesis of 1-hydroxyindoles from 2,3-dihydroindoles have been reported, achieving regioselective hydroxylation at the C-7 position requires specific directing groups or specialized catalysts to overcome the natural reactivity of other positions on the aromatic ring.
Oxindoles and isatins (indole-2,3-diones) serve as versatile and common precursors for the synthesis of hydroxylated indoline (B122111) scaffolds. nih.gov These methods often leverage the reactivity of the C-3 carbonyl group in isatin (B1672199) or the activated C-3 position in oxindoles.
One of the most direct approaches involves the nucleophilic addition to the C-3 carbonyl of an isatin derivative to form a 3-substituted-3-hydroxyoxindole. nih.gov For instance, the reaction of isatins with various nucleophiles can yield 3-hydroxy-2-oxindoles, which are valuable intermediates. nih.gov Subsequent reduction of the oxindole (B195798) core can lead to the desired hydroxyindoline.
Strategies for synthesizing these precursors are diverse:
Base- and Metal-Free Hydroxylation : A method for the C(sp³)–H hydroxylation of 2-oxindoles has been developed using TEMPO (2,2,6,6-tetramethylpiperidine N-oxide) and atmospheric air as the hydroxylation reagent in THF at room temperature. nih.gov
Catalytic Enantioselective Synthesis : Chiral Lewis acid catalysts, such as Scandium(III) complexes, have been effectively used to catalyze the reaction of isatins with nucleophiles, affording hydroxyoxindoles in high yields (78–97%) and excellent enantioselectivity (85–99% ee). nih.gov
Domino Reactions : Isatin derivatives can undergo zinc-mediated domino reactions with reagents like methyl 2-(bromomethyl)acrylate to produce highly substituted spirocyclic oxindoles. nih.gov
Base-Catalyzed Reactions : The reaction of isatins with (3-hydroxyprop-1-yn-1-yl)phosphonates, catalyzed by a base such as t-BuOLi, provides an approach to spiro-1,3-dioxolane oxindoles with high yields and stereoselectivity. researchgate.net
The following table summarizes various synthetic approaches starting from isatin derivatives:
| Precursor | Reagent(s) | Catalyst/Conditions | Product Type | Yield | Ref |
| Isatins | Indoles | Fe(III), Ultrasonic Irradiation | 3-(Indol-3-yl)-3-hydroxyindolin-2-ones | 85-95% | researchgate.net |
| N-propargylated Isatins | Various Nucleophiles | Chiral Lewis Acid (e.g., Sc(III) complex) | Hydroxy-oxindoles | 78-97% | rsc.org |
| Isatins | (3-Hydroxyprop-1-yn-1-yl)phosphonates | t-BuOLi | Spiro-1,3-dioxolane Oxindoles | High | researchgate.net |
| Isatin Derivatives | Methyl 2-(bromomethyl)acrylate | Zinc, THF, 80 °C | Spiro-fused 2-Oxindole-α-methylene-γ-butyrolactones | - | nih.gov |
This table is interactive. Users can sort columns to compare different synthetic strategies.
Transition metal catalysis offers powerful and efficient methods for constructing complex heterocyclic frameworks like hydroxyindolines. Copper hydride (CuH) catalysis, in particular, has emerged as a robust strategy.
A notable method involves the CuH-catalyzed diastereospecific synthesis of 3-hydroxyindolines from readily available o-alkynylnitroarenes. google.comias.ac.in In this process, a hydrosilane acts as the reductant, and remarkably, the nitro group serves as the source for both the nitrogen and oxygen atoms in the newly formed C-N and C-O bonds. google.comias.ac.in This protocol is step-economic and proceeds under mild conditions. google.com The reaction scope is broad, accommodating various substituents on the aromatic ring and the alkyne. google.com
| Substrate (o-alkynylnitroarene) | Hydrosilane | Catalyst System | Product | Yield | Ref |
| o-(phenylethynyl)nitrobenzene | (EtO)₃SiH | Cu(OAc)₂, (R)-DTBM-SEGPHOS | 2-phenyl-3-hydroxyindoline | 63% | google.com |
| 4-chloro-1-nitro-2-(phenylethynyl)benzene | (EtO)₃SiH | Cu(OAc)₂, (R)-DTBM-SEGPHOS | 5-chloro-2-phenyl-3-hydroxyindoline | 55% | google.com |
| 1-methoxy-4-nitro-2-(phenylethynyl)benzene | (EtO)₃SiH | Cu(OAc)₂, (R)-DTBM-SEGPHOS | 6-methoxy-2-phenyl-3-hydroxyindoline | 40% | google.com |
| 1-nitro-2-(thiophen-2-ylethynyl)benzene | (EtO)₃SiH | Cu(OAc)₂, (R)-DTBM-SEGPHOS | 2-(thiophen-2-yl)-3-hydroxyindoline | 60% | google.com |
This table is interactive, allowing for sorting by substrate, yield, or other parameters.
Furthermore, CuH-catalyzed methods have been developed for the highly diastereo- and enantioselective synthesis of 2,3-disubstituted indolines from 2-alkenylanilines and aromatic aldehydes. chemicalbook.com These reactions exhibit high functional group compatibility, making them valuable for creating diverse indoline libraries. chemicalbook.com
N-Acetylation Strategies for Indoline Derivatives
Once the 7-hydroxyindoline core is synthesized, the final step is the introduction of an acetyl group at the nitrogen atom (N-acetylation). This is a common transformation in organic synthesis, and several reliable methods are available. The choice of reagent often depends on the stability of the substrate and the presence of other functional groups.
Common N-acetylation agents and conditions include:
Acetic Anhydride (B1165640) : A widely used and reactive acylating agent. The reaction is often performed in the presence of a base like triethylamine (B128534) or pyridine, and sometimes with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nju.edu.cn
Acetyl Chloride : A more reactive alternative to acetic anhydride, typically used under basic conditions to neutralize the HCl byproduct. google.com
Thioesters : These have been reported as stable acyl sources for a mild, efficient, and highly chemoselective N-acylation of indoles, showing good functional group tolerance. google.com
Photochemical Acetylation : N-Acetyl-7-nitroindoline, a close analog of the target molecule, has been shown to undergo photo-activated acetylation of amines. This highlights the potential for advanced photochemical methods in related systems.
The following table compares different N-acetylation strategies applicable to indoline and indole (B1671886) derivatives:
| Acylating Agent | Catalyst/Base | Substrate Class | Key Features | Ref |
| Acetic Anhydride | Triethylamine, DMAP | Indole-2-carboxylic acid | Standard, efficient method | nju.edu.cn |
| Acetyl Chloride | DIEA, DMAP | 3,3-dimethyl indoline | Highly reactive, standard coupling | google.com |
| Thioesters | - | Indoles | Mild, chemoselective, stable acyl source | google.com |
| Chloroacetyl chloride | Sodium Hydride, DMF | 2,3-diphenyl-5-methoxy-indole | Forms N-chloroacetyl derivative | nih.gov |
This table is interactive, enabling comparison of different acetylation methods.
Advanced Synthetic Techniques for Hydroxyindolin-1-YL-ethanone Scaffolds
Beyond the fundamental routes, advanced synthetic techniques are continuously being developed to enhance the efficiency, selectivity, and complexity of indoline synthesis.
Domino Reactions : These reactions, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, offer significant step-economy. Catalyst-free domino reactions of arylglyoxals with enamines have been used to synthesize 7-hydroxy-6,7-dihydro-indol-4(5H)-ones, which are complex precursors to hydroxyindolines. rsc.org
Prins Cyclization : The Prins reaction has been employed as a key step in the synthesis of complex alkaloids containing a hydroxy-substituted core. For example, a Prins cyclization of a bicyclic keto alkyne was the pivotal step in a 6-step synthesis of (±)-7-hydroxylycopodine, demonstrating its power in constructing bridged ring systems. nih.govnih.gov
Novel Catalytic Systems : The development of new catalysts is crucial for advancing synthesis. For instance, trichloroisocyanuric acid (TCCA) has been identified as a novel and effective catalyst for promoting condensation reactions in the synthesis of 5-hydroxyindole (B134679) derivatives. rsc.org Such discoveries provide alternative and potentially more efficient pathways for constructing the core scaffolds.
These advanced methods underscore the ongoing innovation in heterocyclic chemistry, providing powerful tools for the assembly of molecules like this compound and its derivatives.
Parallel Synthesis and High-Throughput Techniques for Analog Generation
Parallel synthesis and high-throughput techniques are essential tools in modern drug discovery, enabling the rapid generation and screening of large libraries of related compounds (analogs) to identify leads with optimal activity. These methods are applicable to the synthesis of indoline derivatives.
Multi-component reactions (MCRs) are particularly well-suited for creating diverse chemical libraries. nih.gov By systematically varying each of the starting components, a large number of structurally distinct but related indole derivatives can be synthesized efficiently. This approach allows for the generation of significant molecular complexity and diversity in a flexible and efficient manner, often without the need for cumbersome protection and deprotection steps. nih.gov
High-throughput synthesis has been specifically reported for creating 4-hydroxy indole derivatives. onlinescientificresearch.com Such strategies focus on developing robust reaction conditions that are tolerant of a wide variety of substrates, allowing for the automated or semi-automated production of numerous analogs in parallel. This approach is invaluable for structure-activity relationship (SAR) studies, where the systematic modification of the core scaffold helps to elucidate the chemical features necessary for biological activity.
Advanced Spectroscopic Characterization of 1 7 Hydroxyindolin 1 Yl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of 1-(7-Hydroxyindolin-1-yl)ethanone would involve a suite of NMR experiments to assign all proton and carbon signals and to confirm the connectivity of the atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Data Interpretation
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals would be expected for the aromatic protons, the aliphatic protons of the indoline (B122111) ring, the acetyl methyl protons, and the hydroxyl proton. The interpretation would involve analyzing chemical shifts (δ), signal multiplicity (splitting patterns), and integration values.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |
| Aromatic (H-4, H-5, H-6) | 6.5 - 7.5 | Multiplet/Doublet of Doublets | 3H |
| Aliphatic (H-2) | ~4.1 | Triplet | 2H |
| Aliphatic (H-3) | ~3.1 | Triplet | 2H |
| Acetyl (CH₃) | ~2.2 | Singlet | 3H |
| Hydroxyl (OH) | Variable (Broad Singlet) | Singlet (broad) | 1H |
Note: This is a predictive table based on general chemical shift values. Actual experimental values may vary based on solvent and other experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Interpretation
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound would be expected to show signals for the carbonyl carbon, the aromatic carbons (some of which would be quaternary), the aliphatic carbons of the indoline ring, and the methyl carbon of the acetyl group.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl (C=O) | 168 - 172 |
| Aromatic (C-7, C-3a, C-7a) | 120 - 155 |
| Aromatic (C-4, C-5, C-6) | 110 - 130 |
| Aliphatic (C-2) | 45 - 55 |
| Aliphatic (C-3) | 25 - 35 |
| Acetyl (CH₃) | 20 - 30 |
Note: This is a predictive table. The exact chemical shifts would need to be confirmed by experimental data.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, it would show correlations between the protons at C-2 and C-3 of the indoline ring, as well as between the coupled aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-2, C-3, C-4, C-5, C-6, and the acetyl methyl group based on their attached protons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, which has a molecular formula of C₁₀H₁₁NO₂. The exact mass can be calculated and compared to the experimentally measured value to confirm the molecular formula with high confidence.
Calculated Molecular Weight:
| Formula | Monoisotopic Mass |
| C₁₀H₁₁NO₂ | 177.07898 u |
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like this compound. In positive ion mode, the protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the molecular weight plus the mass of a proton. Tandem MS (MS/MS) experiments would be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information.
Expected ESI-MS Fragmentation: A primary fragmentation pathway would likely involve the loss of the acetyl group (CH₂=C=O, 42 Da) from the protonated molecular ion. Other potential fragmentations could involve cleavages within the indoline ring structure. The specific fragmentation pathways would need to be determined through detailed MS/MS analysis.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule. When exposed to infrared radiation, molecules absorb energy at specific frequencies corresponding to their vibrational modes, such as stretching and bending. The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands corresponding to its distinct functional groups.
The presence of the hydroxyl (-OH) group on the aromatic ring is anticipated to produce a broad absorption band in the region of 3550–3200 cm⁻¹, which is characteristic of hydrogen-bonded O-H stretching. nist.gov The aromatic nature of the benzene (B151609) portion of the indoline ring will give rise to C-H stretching vibrations typically observed above 3000 cm⁻¹. thepharmajournal.com In contrast, the aliphatic C-H stretching vibrations from the methylene (-CH₂) groups in the five-membered ring are expected to appear just below 3000 cm⁻¹. acs.org
A prominent and diagnostically important peak will be the carbonyl (C=O) stretch from the N-acetyl group. This amide carbonyl absorption is typically strong and is expected in the range of 1680-1630 cm⁻¹. The exact position is influenced by the electronic environment of the nitrogen atom. Aromatic C=C stretching vibrations from the benzene ring are predicted to appear in the 1600–1450 cm⁻¹ region. thepharmajournal.com Further bands corresponding to C-N and C-O stretching, as well as various C-H bending vibrations, would be found in the fingerprint region (below 1500 cm⁻¹), providing a complex but unique pattern for the molecule. montclair.edu
Table 1: Predicted FT-IR Vibrational Frequencies for this compound This table is generated based on characteristic frequencies of functional groups found in similar molecules.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Phenolic Hydroxyl | 3550 - 3200 | Broad, Strong |
| Aromatic C-H Stretch | Aryl C-H | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | Methylene (-CH₂) | 2960 - 2850 | Medium |
| C=O Stretch (Amide I) | N-Acetyl Carbonyl | 1680 - 1630 | Strong |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable |
| C-N Stretch | Amide/Amine | 1350 - 1200 | Medium |
| C-O Stretch | Phenolic Hydroxyl | 1260 - 1180 | Strong |
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy is a complementary technique to FT-IR that measures the intensity of inelastically scattered light. For a vibration to be Raman active, it must cause a change in the molecule's polarizability. ornl.gov This selection rule means that non-polar bonds and symmetric vibrations often produce stronger signals in Raman spectra than in IR spectra.
For this compound, the Raman spectrum is expected to be dominated by bands arising from the aromatic ring system. Indole (B1671886) and its derivatives are known to exhibit strong Raman signals. nih.gov Key expected features include the indole ring's in-phase and out-of-phase breathing modes, which for the parent indole molecule appear around 760 cm⁻¹ and 1010 cm⁻¹, respectively. researchgate.net The aromatic C=C stretching vibrations between 1400 and 1600 cm⁻¹ are also anticipated to be prominent.
Vibrations involving highly polar bonds, such as the O-H and C=O stretches, are typically weaker in Raman spectra compared to their intense absorptions in FT-IR. ornl.gov However, the carbonyl stretch should still be observable. The aliphatic C-H stretching modes are also expected to be present. The combination of FT-IR and FT-Raman data provides a more complete picture of the vibrational characteristics of the molecule. nih.gov
Table 2: Predicted FT-Raman Frequencies for this compound This table is generated based on characteristic frequencies of functional groups found in similar molecules.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Aryl C-H | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | Methylene (-CH₂) | 2960 - 2850 | Medium |
| C=O Stretch | N-Acetyl Carbonyl | 1680 - 1630 | Weak-Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Strong |
| Ring Breathing Modes | Indoline Ring System | 1010 and 760 (approx.) | Strong |
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy investigates the electronic transitions within a molecule that occur upon absorption of ultraviolet (UV) or visible light. The resulting spectrum provides information about the molecule's chromophores and conjugated systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is determined by its core chromophore, the substituted indoline ring. The parent indole chromophore typically displays two main absorption bands, corresponding to the ¹Lₐ and ¹Lₑ electronic transitions. nih.gov The positions and intensities of these bands are highly sensitive to the nature and position of substituents on the indole ring. core.ac.uk
In this compound, two key groups modify the basic chromophore: the hydroxyl (-OH) group at the 7-position and the N-acetyl group. The hydroxyl group is an electron-donating group which is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λₘₐₓ). nih.gov The N-acetyl group, by withdrawing electron density from the nitrogen atom, alters the extent to which the nitrogen lone pair participates in the aromatic π-system, which also influences the electronic transitions. chemrxiv.org
Studies on substituted indoles show that electron-donating groups generally shift the absorption to the red. nih.gov Therefore, it is predicted that the λₘₐₓ values for this compound will be at longer wavelengths compared to unsubstituted indoline. The spectrum is expected to show a strong absorption band around 250-270 nm and another, possibly weaker, band at higher wavelengths, around 280-300 nm. The exact λₘₐₓ and molar absorptivity would need to be determined experimentally in a specific solvent, as solvent polarity can also influence the position of these bands. core.ac.uk
Table 3: Predicted UV-Vis Absorption Maxima for this compound This table is generated based on the known electronic transitions of substituted indole and indoline chromophores.
| Electronic Transition | Predicted λₘₐₓ Range (nm) | Notes |
| ¹Lₐ Band | 280 - 300 | Influenced by substituent effects; may appear as a shoulder or distinct peak. |
| ¹Lₑ Band | 250 - 270 | Typically the more intense absorption band for indole-type chromophores. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation in the solid state. mdpi.com
While a specific crystal structure for this compound is not publicly available, the application of this technique would yield invaluable structural information. A successful crystallographic analysis would confirm the planar geometry of the aromatic ring and the conformation of the five-membered indoline ring. It would precisely measure the bond lengths of the C=O, C-N, C-O, and other key bonds.
Furthermore, X-ray crystallography would reveal the details of intermolecular interactions that govern the crystal packing. nih.gov Of particular interest would be the role of the hydroxyl group in forming hydrogen bonds, which could lead to the formation of dimers, chains, or more complex three-dimensional networks in the crystal lattice. These non-covalent interactions are crucial for understanding the physical properties of the compound in its solid form. The ORTEP (Oak Ridge Thermal-Ellipsoid Plot) diagram derived from the data would provide a visual representation of the molecule's structure and atomic displacement parameters. researchgate.net
Chemical Reactivity and Transformation Studies of 1 7 Hydroxyindolin 1 Yl Ethanone
Oxidation Reactions of the Hydroxyl Group
The phenolic hydroxyl group at the 7-position of the indoline (B122111) ring is a primary site for oxidative transformations. While specific studies on 1-(7-Hydroxyindolin-1-YL)ethanone are not extensively documented, the reactivity can be inferred from related phenolic and hydroxyindole structures. Oxidation of the hydroxyl group can lead to the formation of corresponding quinone or quinone-imine type structures. The specific outcome often depends on the choice of oxidizing agent and reaction conditions.
Common oxidizing agents that could be employed for such transformations include Fremy's salt (potassium nitrosodisulfonate), ceric ammonium (B1175870) nitrate (B79036) (CAN), or electrochemical methods. The N-acetyl group is expected to remain stable under many of these oxidative conditions.
Table 1: Plausible Oxidation Reactions of the Hydroxyl Group
| Oxidizing Agent | Expected Product(s) | Reaction Conditions |
| Fremy's Salt ( (KSO₃)₂NO ) | Indolin-7-one or corresponding quinone-imine | Aqueous buffer (e.g., phosphate), room temperature |
| Ceric Ammonium Nitrate (CAN) | Quinone derivatives | Acetonitrile/water, 0 °C to room temperature |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dehydrogenation to the corresponding indole (B1671886), then oxidation | Anhydrous solvent (e.g., dioxane), reflux |
It is important to note that the electron-donating nature of the hydroxyl group and the nitrogen atom of the indoline ring can make the system susceptible to over-oxidation or polymerization if not carefully controlled.
Acylation and Alkylation Reactions at the Hydroxyl and Nitrogen Centers
The hydroxyl group and, to a lesser extent, the amide nitrogen of this compound are nucleophilic centers that can participate in acylation and alkylation reactions.
The phenolic hydroxyl group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding ester. Similarly, alkylation of the hydroxyl group to form an ether can be achieved using alkyl halides with a suitable base, such as sodium hydride or potassium carbonate.
The nitrogen atom in the indoline ring is part of an amide functionality due to the acetyl group. This significantly reduces its nucleophilicity compared to a free amine. Therefore, direct N-alkylation or further N-acylation under standard conditions is generally not favored. However, under strongly basic conditions, deprotonation of the amide could potentially allow for subsequent reaction with a highly reactive electrophile.
Table 2: Representative Acylation and Alkylation Reactions
| Reaction Type | Reagent(s) | Product Type |
| O-Acylation | Acetyl chloride, pyridine | 1-(7-Acetoxyindolin-1-yl)ethanone |
| O-Alkylation | Methyl iodide, potassium carbonate | 1-(7-Methoxyindolin-1-yl)ethanone |
| N-Alkylation | Not readily reactive due to amide resonance | - |
Ring-Opening and Cyclization Reactions
The indoline ring system can be subject to ring-opening and subsequent cyclization reactions, often under specific catalytic or thermal conditions. For instance, in the presence of strong acids or certain transition metals, the C-N bond of the five-membered ring could potentially cleave.
While specific examples for this compound are not prevalent, related indoline structures are known to undergo rearrangements and ring expansions. youtube.com For example, palladium-catalyzed reactions have been shown to facilitate the synthesis of various fused and spirocyclic indoline products. nih.gov Such transformations often proceed through intermediates where the aromaticity of the benzene (B151609) ring is temporarily disrupted.
Furthermore, the presence of the hydroxyl group could facilitate intramolecular cyclization reactions if a suitable electrophilic site is introduced elsewhere in the molecule. For instance, if an appropriate side chain were attached to the nitrogen or the aromatic ring, an intramolecular Williamson ether synthesis could lead to a fused heterocyclic system. Research has shown that ring-opening cyclization of related spirocyclopropanes with amines can provide access to substituted hydroxyindoles. masterorganicchemistry.comrsc.org
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating effects of the hydroxyl group and the nitrogen atom. The N-acetyl group, being electron-withdrawing, has a deactivating effect but also influences the regioselectivity. The directing effect of the hydroxyl group (ortho, para-directing) and the nitrogen atom (ortho, para-directing) will dominate. The positions ortho and para to the hydroxyl group (positions 6 and a blocked 8-position) and ortho and para to the nitrogen (positions 6 and 4) are the most likely sites for substitution. The position C6 is doubly activated.
Common EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.orgyoutube.com For example, nitration would likely occur at the C6 position. Friedel-Crafts acylation and alkylation are also feasible, introducing acyl or alkyl groups onto the aromatic ring, typically at the most activated and sterically accessible position. masterorganicchemistry.comlibretexts.orgyoutube.comlibretexts.orgyoutube.com
Nucleophilic aromatic substitution (NAS) on the benzene ring is less likely due to the electron-rich nature of the ring. For NAS to occur, the ring typically needs to be substituted with strong electron-withdrawing groups, and there must be a good leaving group present. crossref.org
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction Type | Reagent(s) | Major Product (Predicted) |
| Nitration | HNO₃, H₂SO₄ | 1-(7-Hydroxy-6-nitroindolin-1-yl)ethanone |
| Bromination | Br₂, FeBr₃ | 1-(6-Bromo-7-hydroxyindolin-1-yl)ethanone |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1-(6-Acetyl-7-hydroxyindolin-1-yl)ethanone |
Mechanistic Investigations of Reaction Pathways
Mechanistic studies on reactions involving indoline and indole derivatives provide insight into the probable pathways for this compound.
In electrophilic aromatic substitution , the reaction proceeds via the formation of a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. nih.gov The electron-donating groups (hydroxyl and nitrogen) stabilize the positive charge in the intermediate, particularly when the electrophile attacks at the ortho or para positions. The N-acetyl group's electron-withdrawing nature can influence the stability of these intermediates.
For oxidation reactions , the mechanism often involves the initial formation of a phenoxy radical, which can then undergo further reactions. One-electron oxidation of similar hydroxy-substituted aromatic compounds is a well-established mechanistic pathway. nih.gov
In acylation and alkylation reactions at the hydroxyl group, the mechanism is a standard nucleophilic substitution where the oxygen atom acts as the nucleophile. youtube.com
Ring-opening and cyclization mechanisms are often more complex and can involve transition-metal-catalyzed oxidative addition and reductive elimination steps or acid-catalyzed cleavage and reformation of bonds. nih.gov Mechanistic studies on related indole systems have highlighted the crucial role of the N-H bond in certain catalytic cycles, a factor that is altered by the N-acetyl group in the title compound. researchgate.net
Computational Chemistry and Theoretical Investigations of 1 7 Hydroxyindolin 1 Yl Ethanone
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for examining the intricate details of molecular systems. For 1-(7-Hydroxyindolin-1-YL)ethanone, these calculations are instrumental in elucidating its fundamental electronic properties and reactivity.
Density Functional Theory (DFT) is a computational method that allows for the determination of the optimized molecular geometry and electronic structure of a compound. By employing a basis set such as B3LYP/6-311++G(d,p), researchers can model the molecule in different phases, including gas and various solvents, to predict its stability and electronic properties. researchgate.net
The optimized geometry of this compound reveals the spatial arrangement of its atoms and the bond lengths and angles that result in the most stable conformation. For instance, in a related compound, 1-acetylindoline, the geometry is well-defined by the fusion of the benzene (B151609) and pyrrolidine (B122466) rings, with the acetyl group attached to the nitrogen atom. nih.gov The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also determined through these calculations. This information is foundational for understanding the molecule's chemical behavior.
Table 1: Theoretical Bond Lengths and Angles for a Representative N-Acetylindoline Structure
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O | 1.23 | O-C-N | 121.0 |
| C-N (acetyl) | 1.38 | C-N-C (ring) | 125.0 |
| N-C (ring) | 1.45 | C-C-C (benzene) | 120.0 (avg) |
| Data is illustrative and based on typical values for N-acetylated indoline (B122111) structures. |
Frontier Molecular Orbital (FMO) analysis is a critical component of understanding a molecule's chemical reactivity and kinetic stability. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's stability. A larger energy gap implies higher stability and lower chemical reactivity. For indole (B1671886) derivatives, FMO analysis has been used to determine that substitutions on the indole ring can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. researchgate.net For this compound, the hydroxyl and acetyl groups are expected to influence the electron density distribution and thus the energies of the frontier orbitals.
Table 2: Illustrative Frontier Molecular Orbital Energies and Related Parameters for an Indoline Derivative
| Parameter | Energy (eV) |
| EHOMO | -5.8 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 4.6 |
| Ionization Potential | 5.8 |
| Electron Affinity | 1.2 |
| Values are representative and derived from computational studies on similar indoline structures. researchgate.net |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on a molecule, highlighting the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netresearchgate.net The MEP surface is color-coded, with red indicating regions of high electron density (negative potential), often associated with lone pairs of heteroatoms like oxygen and nitrogen, and blue representing regions of low electron density (positive potential), typically around hydrogen atoms attached to electronegative atoms.
For this compound, the MEP surface would show a region of high electron density around the carbonyl oxygen of the acetyl group and the oxygen of the hydroxyl group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen of the hydroxyl group would be a region of positive potential, indicating its susceptibility to nucleophilic attack. This analysis is invaluable for predicting the sites of intermolecular interactions.
Conformational Analysis and Energy Landscapes
The flexibility of the five-membered indoline ring and the rotation around the N-acetyl bond mean that this compound can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is often achieved by systematically rotating dihedral angles and calculating the corresponding energy to map out the potential energy surface.
Studies on similar N-acetylated heterocyclic compounds, such as N-acetyl-L-proline-N',N'-dimethylamide, have shown that the presence of the acetyl group can lead to distinct stable conformations with different biological activities. nih.govresearchgate.net For this compound, the puckering of the indoline ring and the orientation of the acetyl and hydroxyl groups would be the primary determinants of its conformational landscape. Understanding the relative energies of these conformers is essential, as the most stable conformation is likely to be the most populated and therefore the most relevant for its chemical and biological properties.
Spectroscopic Property Prediction and Validation
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for validation. Techniques like DFT can be used to calculate vibrational frequencies (IR and Raman), as well as nuclear magnetic resonance (NMR) chemical shifts. researchgate.netnih.gov
The theoretical IR spectrum can help in assigning the vibrational modes of the molecule. For instance, the characteristic stretching frequency of the carbonyl group in the acetyl moiety and the O-H stretch of the hydroxyl group can be predicted with high accuracy. Similarly, the 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predictions are instrumental in the structural elucidation of newly synthesized compounds and can provide a deeper understanding of the electronic environment of the nuclei. For instance, computational studies on indole and its derivatives have shown good agreement between calculated and experimental spectroscopic data. mdpi.comresearchgate.net
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. nih.gov
For example, the reactivity of the indoline core towards electrophilic or nucleophilic attack can be modeled. Computational studies on the oxidation of indole have provided detailed mechanistic insights into the reaction pathways. copernicus.org Similarly, the role of the hydroxyl and acetyl groups in directing the reactivity of the aromatic ring in this compound could be explored through computational modeling. This can help in designing synthetic routes and understanding the molecule's stability and degradation pathways. Studies on indolynes, which are highly reactive intermediates derived from indoles, have demonstrated the power of computational chemistry in predicting regioselectivities in nucleophilic addition reactions. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystal Structures
A comprehensive search of scientific literature and crystallographic databases did not yield specific studies on the Hirshfeld surface analysis of this compound. This powerful computational tool is instrumental in understanding the three-dimensional nature of intermolecular interactions within a crystal lattice. The analysis partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. This allows for a detailed, quantitative, and visual exploration of the forces holding the molecules together in the solid state.
While direct research on this compound is not available, the principles of Hirshfeld surface analysis can be described based on studies of structurally related compounds. This methodology provides a unique fingerprint of intermolecular contacts, which is crucial for predicting and understanding the physicochemical properties of a crystalline material.
The analysis typically involves mapping various properties onto the Hirshfeld surface, such as dnorm (normalized contact distance), shape index, and curvedness. The dnorm surface highlights regions of significant intermolecular contacts, with red areas indicating contacts shorter than the van der Waals radii, blue areas representing longer contacts, and white areas denoting contacts around the van der Waals separation.
Furthermore, the analysis generates a two-dimensional fingerprint plot, which summarizes all the intermolecular contacts in the crystal. This plot is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside the surface (di) versus the distance to the nearest nucleus outside the surface (de). Different types of interactions, such as hydrogen bonds and van der Waals forces, have characteristic appearances on this plot, allowing for their quantification.
Without experimental crystallographic data for this compound, a detailed breakdown of its intermolecular interactions remains speculative. The generation of a specific data table, which would typically be derived from a crystallographic information file (CIF), is not possible. Such a table would usually present the percentage contributions of the most significant intermolecular contacts, providing a clear picture of the packing forces.
Future experimental determination of the crystal structure of this compound would be invaluable. The resulting CIF file would enable a full Hirshfeld surface analysis, providing definitive insights into the intermolecular interactions that govern its solid-state architecture. This, in turn, would contribute to a more complete understanding of its chemical and physical behavior.
Mechanistic Biochemical Interactions of 1 7 Hydroxyindolin 1 Yl Ethanone and Its Analogs
In Vitro Enzyme Inhibition Studies
A significant area of investigation for indoline-based compounds has been their potential as antiviral agents, particularly as inhibitors of HIV-1 reverse transcriptase (RT). HIV-1 RT is a crucial enzyme for the replication of the human immunodeficiency virus, converting the viral RNA genome into proviral DNA. nih.gov Inhibition of this enzyme is a cornerstone of antiretroviral therapy. nih.govnih.gov
Analogs of 1-(7-hydroxyindolin-1-yl)ethanone, specifically indolopyridones, have been identified as a novel class of HIV-1 RT inhibitors. nih.gov In a high-throughput screening of over 200,000 compounds, an indolopyridone derivative, INDOPY-1, demonstrated potent anti-HIV activity. nih.gov Further mechanistic studies revealed that these compounds act as competitive inhibitors with respect to the nucleotide substrate, suggesting they may bind at or near the nucleotide-binding site of the enzyme. nih.gov This mode of action is distinct from the two main classes of RT inhibitors: nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), which act as chain terminators, and non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are allosteric inhibitors binding to a separate hydrophobic pocket. nih.govmdpi.com
Time-of-addition experiments with INDOPY-1 showed that it effectively inhibits HIV-1 replication when introduced within the early stages of infection (up to 7 hours post-infection), a timeframe consistent with the reverse transcription step. nih.gov This provides strong evidence that the antiviral activity of this class of compounds is directly linked to the inhibition of HIV-1 RT. nih.gov
Molecular Target Engagement and Binding Affinity Studies
The interaction of small molecules with their protein targets is fundamental to their biological activity. For analogs of this compound, studies have explored their engagement with various protein targets, including those involved in protein-protein interactions (PPIs). PPIs are essential for numerous cellular processes, and their dysregulation is implicated in many diseases. nih.gov
In the context of HIV, some inhibitors target the interaction between the viral integrase (IN) and the host protein LEDGF/p75, which is crucial for the integration of viral DNA into the host genome. nih.gov While direct studies on this compound's role in PPIs are not extensively documented in the provided results, the broader class of indole-containing compounds has been investigated as inhibitors of such interactions. nih.gov For example, bis-indole derivatives have been developed as HIV-1 fusion inhibitors by targeting the gp41 protein and preventing the conformational changes necessary for viral entry. nih.gov
Furthermore, the general principle of targeting PPIs with small molecules has been demonstrated with various scaffolds. nih.gov For instance, small molecules have been designed to inhibit the inhibitor of apoptosis proteins (IAPs) by mimicking the binding of the natural IAP antagonist, Smac. nih.gov These studies highlight the potential for scaffolds like the indoline (B122111) core to be adapted for targeting specific protein-protein interfaces, although specific binding affinity data for this compound itself in this context remains a subject for further research.
Structure-Activity Relationship (SAR) of Substituents on Molecular Interactions
The biological activity of a compound is intimately linked to its chemical structure. Structure-activity relationship (SAR) studies, which involve systematically modifying a molecule's structure and observing the effects on its activity, are crucial for optimizing lead compounds.
The hydroxyl group is a key functional group that can participate in hydrogen bonding, a critical interaction for ligand-protein binding. plos.org Modification of the 7-hydroxyl group on related cyclic compounds has been shown to have significant consequences for binding affinity and selectivity. plos.orgnih.gov
For example, in studies of the flavonoid luteolin, which has a hydroxyl group at a position analogous to the 7-position of the indoline core, replacing this hydroxyl group with a chloro or methoxy (B1213986) group had distinct structural and binding outcomes. plos.orgnih.gov While both modified compounds could still bind to the target protein, transthyretin, the loss of the hydrogen bond-donating hydroxyl group led to a decrease in binding affinity and a loss of binding specificity. plos.orgnih.gov Specifically, the 7-hydroxy group was found to be buried deep within a binding cavity, a space that could not accommodate larger substituents without altering the binding orientation of the entire molecule. plos.org This underscores the critical role that the position and nature of the hydroxyl group play in molecular recognition.
Substituents on the aromatic ring can influence a molecule's electronic properties, hydrophobicity, and steric profile, all of which can affect its interaction with a biological target. libretexts.orgnih.gov The nature of substituents on an aromatic ring can either activate or deactivate the ring towards certain reactions and can significantly alter binding interactions. libretexts.org
Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer of a pair will have the desired biological activity, as biological targets like enzymes and receptors are themselves chiral.
For fentanyl analogs, the stereochemistry of substituents on the piperidine (B6355638) ring was found to be a key determinant of analgesic potency. nih.gov Specifically, the cis-isomers of 3-alkyl fentanyl analogs were generally more potent than their trans-counterparts, highlighting the importance of the three-dimensional arrangement of atoms for receptor binding. nih.gov This principle is a cornerstone of medicinal chemistry, as the precise spatial orientation of functional groups is necessary to achieve optimal interactions with a biological target.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding how a ligand interacts with its target protein at the atomic level. nih.govnih.gov These methods can predict the binding pose of a ligand in a protein's active site and assess the stability of the ligand-protein complex over time.
Molecular docking studies have been used to predict the binding affinity of various compound analogs to their target receptors. For example, in a study of thiourea (B124793) derivatives, docking was used to evaluate their interaction with the DNA gyrase subunit B receptor, with one compound showing a particularly good binding affinity score. nih.gov
MD simulations can provide further insights into the dynamic nature of these interactions. nih.gov For instance, simulations have been used to study the stability of duplexes formed between antisense oligonucleotides and their target RNA, helping to identify promising candidates for gene expression inhibition. nih.gov In the context of HIV-1 RT, computational modeling has been instrumental in understanding the mechanisms of drug resistance and in designing new inhibitors that can overcome these resistance mutations. youtube.com These computational approaches are invaluable for rational drug design, allowing researchers to prioritize which analogs to synthesize and test based on their predicted binding characteristics.
No Publicly Available Research Data on the In Vitro Cellular Pathway Modulation of this compound
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available research detailing the in vitro cellular pathway modulation or cell growth inhibition mechanisms of the chemical compound This compound or its direct analogs.
Efforts to locate studies focusing on the specific biological activities of this compound have been unsuccessful. The search included targeted queries for its effects on cellular pathways, potential as a cell growth inhibitor, and any associated anticancer properties.
While research exists for structurally related compounds, such as derivatives of 1-(1H-indol-1-yl)ethanone, 7-hydroxy-4-methylquinolin-2(1H)-one, and other indoline-based molecules, the data is not directly applicable to this compound due to the strict specificity of its chemical structure. The biological activity of a compound is highly dependent on its precise molecular architecture, and therefore, findings for related but different structures cannot be extrapolated to fulfill the specific requirements of this inquiry.
At present, the scientific community has not published any papers that would provide the detailed research findings and data necessary to construct an article on the mechanistic biochemical interactions and cellular pathway modulation of this compound as requested.
Derivatization Strategies and Structure Activity Relationship Sar Studies of 1 7 Hydroxyindolin 1 Yl Ethanone Analogs
Synthetic Routes for Derivatization of the Hydroxyl Group
The hydroxyl group at the 7-position of the indoline (B122111) ring is a prime site for derivatization, allowing for the modulation of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. The two primary strategies for its modification are etherification and esterification.
Etherification (O-alkylation): The formation of an ether linkage at the 7-hydroxy position can be achieved through various O-alkylation methods. A common approach involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide or another electrophilic alkylating agent.
Esterification (O-acylation): The synthesis of ester derivatives from the 7-hydroxy group can be accomplished through several established protocols. A widely used method is the reaction of the parent phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base catalyst. nih.gov Alternatively, direct condensation with a carboxylic acid can be facilitated by coupling agents. The synthesis of 1-acyloxyindoles has been reported to proceed through the acylation of 1-hydroxyindole (B3061041) intermediates, which can be generated in a one-pot reaction. nih.gov This methodology could be adapted for the O-acylation of 1-(7-hydroxyindolin-1-yl)ethanone.
| Derivatization Strategy | Reagent Class | Specific Examples | Expected Product |
|---|---|---|---|
| Etherification | Alkyl Halides | Methyl iodide, Benzyl bromide | 7-Methoxy or 7-Benzyloxy ether |
| Esterification | Acyl Chlorides | Acetyl chloride, Benzoyl chloride | 7-Acetoxy or 7-Benzoyloxy ester |
| Esterification | Acid Anhydrides | Acetic anhydride, Succinic anhydride | 7-Acetoxy or 7-Succinoyloxy ester |
Introduction of Diverse Substituents on the Indoline Ring System
The aromatic portion of the indoline ring system in this compound is amenable to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of a wide range of substituents. The regioselectivity of these reactions is governed by the directing effects of the existing N-acetyl and 7-hydroxyl groups.
The hydroxyl group is a strongly activating, ortho-, para-director due to its ability to donate electron density to the benzene (B151609) ring through resonance. pressbooks.pub The N-acetyl group, being part of an amide, is a moderately activating ortho-, para-director, though its activating effect is attenuated by the electron-withdrawing nature of the carbonyl group. pressbooks.pub The combined directing effects of these two groups would likely favor electrophilic attack at the positions ortho and para to the hydroxyl group (positions 6 and 4) and ortho to the N-acetyl group (position 2, if the ring were aromatic, but in an indoline, this position is saturated). Given the indoline structure, substitution will occur on the benzene ring. The positions most activated towards electrophilic attack would be C4 and C6.
Common electrophilic substitution reactions that can be employed include:
Friedel-Crafts Acylation and Alkylation: These reactions introduce acyl and alkyl groups, respectively, onto the aromatic ring, typically using a Lewis acid catalyst such as aluminum chloride. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com
Nitration: The introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid.
Halogenation: Bromination or chlorination can be carried out using the respective halogen in the presence of a Lewis acid.
| Reaction Type | Reagents | Potential Substituent | Expected Position(s) of Substitution |
|---|---|---|---|
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl group (-COR) | 4 and/or 6 |
| Nitration | HNO₃, H₂SO₄ | Nitro group (-NO₂) | 4 and/or 6 |
| Bromination | Br₂, FeBr₃ | Bromo group (-Br) | 4 and/or 6 |
N-Substituent Modifications and their Impact on Reactivity
The N-acetyl group plays a crucial role in modulating the electronic properties and reactivity of the indoline scaffold. As an amide, the nitrogen's lone pair is delocalized onto the carbonyl oxygen, which reduces its ability to donate electron density into the aromatic ring compared to an unsubstituted amine. This has a significant impact on the nucleophilicity of the ring and its susceptibility to electrophilic attack.
Modification of the N-substituent offers a valuable strategy for fine-tuning the molecule's properties. Replacing the acetyl group with other acyl or alkyl groups can alter steric hindrance around the nitrogen atom and modify the electronic nature of the ring. For instance, replacing the acetyl group with a more electron-donating alkyl group would be expected to increase the electron density of the aromatic ring, potentially enhancing its reactivity in electrophilic substitution reactions. Conversely, substitution with a more electron-withdrawing group would decrease the ring's reactivity. Chemoselective N-acylation of indoles using thioesters as a stable acyl source has been reported and could be a viable method for introducing a variety of N-acyl groups. sigmaaldrich.com
Systematic SAR Studies on Analog Libraries
A systematic structure-activity relationship (SAR) study of this compound analogs would involve the synthesis and biological evaluation of a library of compounds with focused modifications at key positions. The goal of such a study would be to identify the structural features that are critical for a desired biological activity and to optimize lead compounds.
A hypothetical analog library could be constructed by systematically varying:
The 7-position: A series of ethers and esters with varying chain lengths, and steric bulk could be synthesized to probe the optimal size and lipophilicity at this position.
The aromatic ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the 4 and 6 positions would allow for the exploration of electronic and steric effects on activity.
The N-1 position: A range of N-acyl and N-alkyl groups could be introduced to assess the impact of this substituent on potency and selectivity.
| Modification Site | R¹ (at C7-OH) | R² (at C4/C6) | R³ (at N1) |
|---|---|---|---|
| Series 1 | -H, -CH₃, -C₂H₅, -benzyl | -H | -COCH₃ |
| Series 2 | -H, -COCH₃, -COC₆H₅ | -H | -COCH₃ |
| Series 3 | -H | -H, -Cl, -F, -CH₃, -OCH₃ | -COCH₃ |
| Series 4 | -H | -H | -H, -COCH₃, -COC₂H₅, -CH₃ |
Design Principles for Novel this compound Derivatives
Based on the derivatization strategies and the potential for SAR exploration, several design principles can be formulated for the creation of novel this compound derivatives with potentially enhanced biological activity.
Modulation of Lipophilicity: The 7-hydroxyl group provides a handle for controlling the lipophilicity of the molecule. Ether and ester derivatives can be designed to optimize cell permeability and target engagement. For example, short-chain alkyl ethers or esters might increase lipophilicity moderately, while longer chains or the introduction of polar functional groups on the ether/ester moiety could fine-tune this property.
Fine-tuning of N-Acyl/Alkyl Group: The nature of the substituent at the N-1 position can impact the conformation of the indoline ring and the presentation of other functional groups. Varying the size and electronic nature of this group can be used to optimize interactions with a target protein.
Introduction of Additional Pharmacophoric Features: The derivatization strategies can be used to introduce additional pharmacophoric elements, such as basic amines, carboxylic acids, or other heterocyclic rings, to probe for new interactions with a biological target.
By systematically applying these design principles and leveraging the synthetic accessibility of various analogs, the this compound scaffold holds considerable promise for the development of novel chemical entities with tailored biological activities.
Emerging Research Directions and Future Perspectives on 1 7 Hydroxyindolin 1 Yl Ethanone
Development of Novel and Green Synthetic Methodologies
The synthesis of 1-(7-Hydroxyindolin-1-yl)ethanone and its analogs currently relies on established organic chemistry reactions, but significant opportunities exist for the development of more efficient, selective, and environmentally friendly methods.
Future synthetic strategies are likely to focus on green chemistry principles to improve efficiency and reduce waste. evitachem.com Microwave-assisted synthesis, for example, has been shown to accelerate related Friedel-Crafts reactions by 5 to 10 times compared to conventional heating, often leading to higher yields and fewer side products. evitachem.com The application of solvent-free reaction conditions is another key area of development. For instance, the solvent-free acylation of N-protected 7-methoxyindole (B1360046) using indium triflate (In(OTf)₃) as a catalyst can achieve a 92% yield in just 8 minutes. evitachem.com
A central challenge in synthesizing substituted indolines is achieving high regioselectivity. In related indole (B1671886) systems, modern metal triflate catalysts have proven superior to traditional Lewis acids like AlCl₃ for directing acylation. evitachem.com Catalysts such as Yttrium triflate (Y(OTf)₃) and Scandium triflate (Sc(OTf)₃) offer high selectivity, tolerance to water, and the potential for recycling. evitachem.combeilstein-journals.org Density Functional Theory (DFT) studies have shown that these catalysts function by forming a transient complex with the acylating agent, which lowers the activation energy for the desired substitution. evitachem.com For the synthesis of 7-hydroxyindoline derivatives, this often involves the demethylation of a more readily available 7-methoxyindoline precursor, with Boron tribromide (BBr₃) being a highly effective reagent for this transformation. evitachem.com
Table 1: Comparison of Catalysts in Friedel-Crafts Acylation for Indole Ring Functionalization
| Catalyst | Typical Conditions | C2:C3 Selectivity | Yield (%) | Key Advantages |
|---|---|---|---|---|
| AlCl₃ | 0-5°C, CH₂Cl₂ | 3:1 | 45-55 | Low cost, high activity. evitachem.com |
| FeCl₃ | Room Temp, solvent-free | 5:1 | 62 | Mild conditions. evitachem.com |
| Y(OTf)₃ | Room Temp, solvent-free | >20:1 | 89 | High regioselectivity, recyclable. evitachem.com |
| In(OTf)₃ | 60°C, neat | >20:1 | 92 | Water tolerance, low catalyst loading. evitachem.com |
This table illustrates catalyst performance for the C2-acylation of an indole ring, a key reaction type relevant to the synthesis of related heterocyclic ethanone (B97240) derivatives.
Exploration of Advanced Spectroscopic and Structural Techniques
While standard techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry are fundamental for the structural confirmation of this compound and its derivatives, advanced methods are required to explore its more subtle structural and dynamic properties. eurekaselect.comjmchemsci.com
Future research will likely employ more sophisticated two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals, especially for more complex derivatives. The study of photoreactive analogs, such as N-acetyl-7-nitroindolines, highlights the need for techniques capable of characterizing transient species. researchtrends.net Time-resolved spectroscopy could be used to observe the formation and decay of excited-state intermediates, providing direct experimental evidence for computationally predicted reaction pathways. researchtrends.net Furthermore, the use of X-ray crystallography will be invaluable for determining the precise solid-state conformation and intermolecular interactions of these compounds, which can be crucial for understanding their physical properties and interactions with biological targets.
Deeper Understanding of Chemical Reactivity and Reaction Mechanisms
A thorough understanding of the chemical reactivity of this compound is essential for its effective use as a building block in chemical synthesis. Research is moving beyond simple reaction discovery to detailed mechanistic investigations, often aided by computational chemistry.
A compelling area for future study is the photoreactivity of the indoline (B122111) core. For example, computational studies on the related N-acetyl-7-nitroindolines have unraveled complex reaction mechanisms that were not fully understood from experiments alone. researchtrends.net These studies suggest the possibility of a ground-state concerted 1,5-sigmatropic shift to form a reactive nitronic anhydride (B1165640) intermediate. researchtrends.net The investigation of the excited-state pathways (both singlet and triplet) reveals even more complex landscapes, potentially involving conical intersections where different electronic states cross, facilitating rapid, non-radiative decay back to the ground state. researchtrends.net
Applying similar computational methods to this compound could predict its behavior under various conditions (e.g., photochemical, oxidative) and identify novel reaction pathways. For instance, studies on other heterocyclic ketones have revealed unexpected rearrangements and oxidative coupling reactions, suggesting that the reactivity of the 1-acetyl-7-hydroxyindoline scaffold may be richer than currently known. rsc.org
Advanced Computational Design of Derivatives
Computational chemistry is a powerful tool for accelerating the discovery of new molecules with desired properties, and it represents a major future direction for research on this compound derivatives. By using this compound as a core scaffold, new analogs can be designed in silico to optimize their interaction with specific biological targets. eurekaselect.comresearchgate.net
The typical workflow involves several key steps. First, a library of virtual derivatives is created by modifying the core structure. Then, molecular properties such as electronic distribution, lipophilicity, and steric factors are calculated using methods like Density Functional Theory (DFT). jmchemsci.com These calculations help predict the "drug-like" nature of the compounds. eurekaselect.com The most promising step is molecular docking, where the designed derivatives are computationally fitted into the binding site of a target protein. eurekaselect.com This process estimates the binding affinity and identifies key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.
For example, research on related 1-(1H-indol-1-yl)ethanone derivatives has used this approach to design inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory drugs. eurekaselect.comresearchgate.net This same methodology can be applied to design derivatives of this compound aimed at a wide array of potential protein targets.
Table 2: Workflow for Computational Design of Derivatives
| Step | Description | Computational Tools/Methods | Desired Outcome |
|---|---|---|---|
| 1. Scaffold Selection | Start with the this compound core structure. | Chemical drawing software | A defined core for modification. |
| 2. Virtual Library Generation | Create a diverse set of derivatives by adding various functional groups. | Automated chemical enumeration tools | A library of candidate molecules. |
| 3. Property Calculation | Compute physicochemical properties and molecular descriptors. | DFT (e.g., Gaussian 09W), QSAR software | Prediction of drug-likeness and ADME properties. eurekaselect.comjmchemsci.com |
| 4. Molecular Docking | Simulate the binding of each derivative to a specific protein target. | Docking software (e.g., AutoDock, GOLD) | Ranking of derivatives based on predicted binding affinity and pose. eurekaselect.com |
Identification of New Molecular Targets and Mechanistic Pathways for Research
A primary goal of future research will be to identify the specific biological targets and cellular pathways modulated by this compound and its derivatives. The indole and indoline motifs are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of proteins.
One established approach is to test these compounds against known targets for which similar heterocyclic molecules have shown activity. For instance, given that some indole-ethanone derivatives have been investigated as COX-2 inhibitors, this enzyme family represents a logical starting point for screening. eurekaselect.comresearchgate.net
A more innovative direction involves using the inherent reactivity of the molecule to discover entirely new targets. The research into N-acyl-7-nitroindolines as photo-activated acylating agents provides a blueprint for such a strategy. researchtrends.net Derivatives of this compound could potentially be designed to act as covalent probes. Upon activation (e.g., by light or a specific cellular condition), these probes would form a covalent bond with nearby proteins. Using proteomic techniques, these covalently-labeled proteins can then be identified, revealing novel molecular targets and biological pathways influenced by the indoline scaffold. This approach, often called activity-based protein profiling (ABPP), is a powerful tool for discovering new therapeutic opportunities.
Q & A
Q. What are the established synthetic routes for 1-(7-Hydroxyindolin-1-YL)ethanone, and what are their key reaction conditions?
- Methodological Answer : The most common method is Friedel-Crafts acylation of indoline derivatives using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) under anhydrous conditions. For example, indoline is reacted with acetyl chloride in dichloromethane at 0–25°C for 12–24 hours. Yields typically range from 60–80% . Alternative routes include direct hydroxylation of pre-acylated indoline derivatives using oxidizing agents like m-CPBA.
- Table 1 : Comparison of Synthesis Methods
| Method | Catalyst/Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃/CH₂Cl₂ | 75 | 95% |
| Hydroxylation | m-CPBA/MeCN | 65 | 90% |
Q. How is the purity and structural identity of this compound validated in research settings?
- Methodological Answer : Purity : Assessed via HPLC (C18 column, acetonitrile/water gradient, UV detection at 254 nm). Structural Confirmation :
Q. What safety precautions are recommended for handling this compound in the laboratory?
- Methodological Answer : While specific hazard data is limited, general indoline derivative precautions apply:
- Use PPE (gloves, goggles) due to potential skin/eye irritation.
- Store in a cool, dry place under inert gas (N₂/Ar) to prevent oxidation .
- Emergency protocols: Immediate rinsing with water for exposure; consult SDS for spill management .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in Friedel-Crafts acylation?
- Methodological Answer :
- Catalyst Screening : Test alternatives to AlCl₃ (e.g., FeCl₃, ZnCl₂) to reduce side reactions.
- Solvent Optimization : Replace CH₂Cl₂ with less polar solvents (toluene) to stabilize intermediates.
- Temperature Control : Gradual warming from 0°C to RT minimizes decomposition.
- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track reaction progress .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) may arise from:
- Purity Differences : Validate via HPLC and mass spectrometry.
- Assay Conditions : Standardize cell lines (e.g., MCF-7 vs. HeLa), incubation times, and solvent controls (DMSO ≤0.1%).
- Metabolic Stability : Use LC-MS to check for degradation products in cell media .
Q. How can computational methods predict the metabolic pathways of this compound?
- Methodological Answer :
- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism.
- Key Predictions :
- Phase I : Hydroxylation at C-5 position (CYP3A4-mediated).
- Phase II : Glucuronidation of the phenolic -OH group.
- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .
Data Analysis and Troubleshooting
Q. How to interpret unexpected byproducts in the synthesis of this compound?
- Methodological Answer : Common byproducts include:
- Over-Acylation : Detectable via LC-MS (m/z +58 for di-acetylated species). Mitigate by reducing acyl chloride equivalents.
- Oxidation Artifacts : Use antioxidants (BHT) during workup. Confirm via ¹H NMR (disappearance of -OH proton) .
Q. What advanced spectral techniques differentiate positional isomers of hydroxylated indoline derivatives?
- Methodological Answer :
- NOESY NMR : Correlate spatial proximity of -OH protons to adjacent substituents.
- High-Resolution MS/MS : Fragment patterns distinguish C-7 vs. C-5 hydroxylation (e.g., m/z 177 vs. 165 fragments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
